molecular formula C9H7F5N2O2S B15202355 N'-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide

N'-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide

Cat. No.: B15202355
M. Wt: 302.22 g/mol
InChI Key: IMMJXCCNUQBFRV-PJQLUOCWSA-N
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Description

N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide typically involves the reaction of a suitable benzenesulfonohydrazide precursor with difluoroethylidene and trifluoromethyl-containing reagents. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the sulfonohydrazide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted benzenesulfonohydrazides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structural features may make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: In industrial applications, it may be used in the production of specialty chemicals, polymers, or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide would depend on its specific application. For example, in a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide include other sulfonohydrazides with different substituents on the aromatic ring or variations in the alkylidene group. Examples include:

  • N’-(2,2-Difluoroethylidene)-benzenesulfonohydrazide
  • N’-(2,2-Difluoroethylidene)-4-methylbenzenesulfonohydrazide
  • N’-(2,2-Difluoroethylidene)-2-chlorobenzenesulfonohydrazide

Uniqueness

The uniqueness of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide lies in its specific combination of difluoroethylidene and trifluoromethyl groups, which may impart distinct chemical and physical properties compared to other sulfonohydrazides

Properties

Molecular Formula

C9H7F5N2O2S

Molecular Weight

302.22 g/mol

IUPAC Name

N-[(E)-2,2-difluoroethylideneamino]-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C9H7F5N2O2S/c10-8(11)5-15-16-19(17,18)7-4-2-1-3-6(7)9(12,13)14/h1-5,8,16H/b15-5+

InChI Key

IMMJXCCNUQBFRV-PJQLUOCWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N/N=C/C(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NN=CC(F)F

Origin of Product

United States

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